

A Technical Guide to Gallacetophenone: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gallacetophenone**

Cat. No.: **B154301**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Gallacetophenone** (CAS No. 528-21-2), a trihydroxyacetophenone with significant potential in dermatological and pharmaceutical applications. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its primary biological mechanism of action as a tyrosinase inhibitor.

Core Compound Identification and Properties

Gallacetophenone, systematically named 1-(2,3,4-trihydroxyphenyl)ethanone, is an acetyl derivative of pyrogallol.^[1] Its core chemical identifiers and physical properties are summarized below for quick reference.

Table 1: Chemical Identifiers for **Gallacetophenone**

Identifier	Value
CAS Number	528-21-2 [1] [2] [3]
IUPAC Name	1-(2,3,4-Trihydroxyphenyl)ethanone [1]
Synonyms	2',3',4'-Trihydroxyacetophenone, Alizarin Yellow C, 4-Acetylpyrogallol [2] [3]
Molecular Formula	C ₈ H ₈ O ₄ [1] [2] [3]
Molecular Weight	168.15 g/mol [2] [3]
SMILES	CC(=O)C1=C(C(=C(C=C1)O)O)O
InChI	InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3 [1]
InChIKey	XIROXSOOOAZHLL-UHFFFAOYSA-N [1]

Table 2: Physicochemical and Spectral Properties of **Gallacetophenone**

Property	Value
Physical State	White to brownish-gray crystalline powder [2]
Melting Point	171-173 °C [1] [2]
Solubility	Soluble in 600 parts cold water; more soluble in hot water, alcohol, and ether [2]
UV Absorption Maxima (in Methanol)	237 nm (ϵ = 8560), 296 nm (ϵ = 12,500) [2]
Absorption Wavelength (in Methanol)	291 nm (ϵ = 12,500) [4]

Synthesis of Gallacetophenone

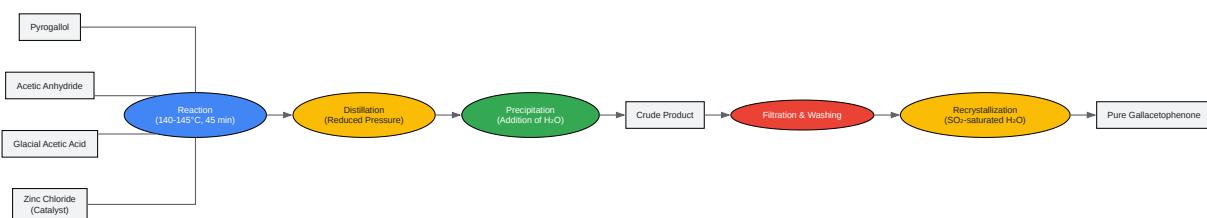
Gallacetophenone can be synthesized via the Nencki reaction, which involves the acylation of a phenol (in this case, pyrogallol) with an acid anhydride using a Lewis acid catalyst.[\[1\]](#)

Experimental Protocol: Synthesis from Pyrogallol

This protocol is adapted from established methods for the synthesis of phenolic ketones.

Objective: To synthesize **Gallacetophenone** from pyrogallol and acetic anhydride.

Materials:


- Pyrogallol
- Zinc chloride (fused and powdered)
- Glacial acetic acid
- Acetic anhydride (95%)
- Deionized water
- Sulfur dioxide (for saturation of crystallization water)
- Round-bottomed flask (250 mL)
- Reflux condenser with a calcium chloride tube
- Oil bath
- Mechanical stirrer
- Ice water bath
- Suction filtration apparatus (e.g., Büchner funnel)

Procedure:

- Catalyst Preparation: In a 250-mL round-bottomed flask, dissolve 28 g of freshly fused and powdered zinc chloride in 38 mL of glacial acetic acid by heating in an oil bath at 135-140°C.
- Addition of Reagents: To the clear solution, add 40 g of 95% acetic anhydride, followed by the addition of 50 g of distilled pyrogallol in one portion.

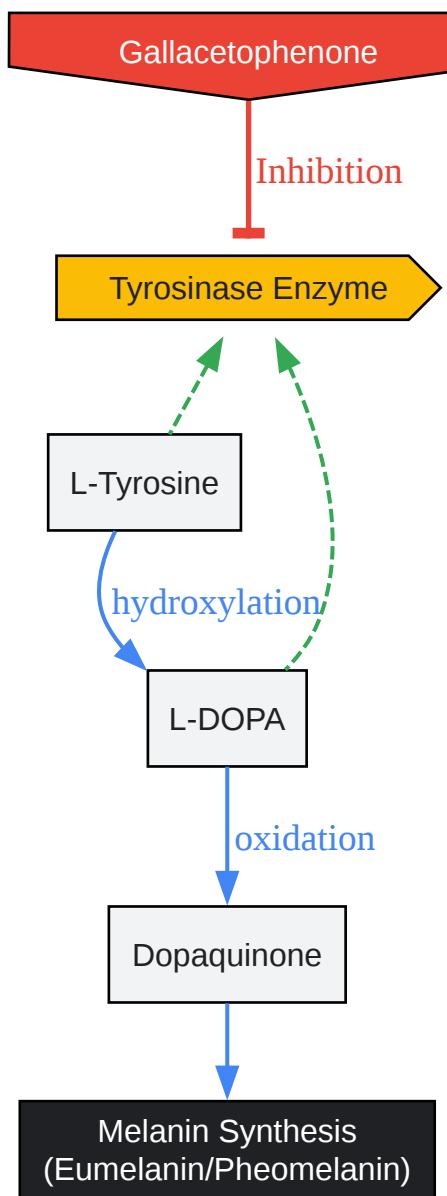
- Reaction: Heat the mixture at 140-145°C for 45 minutes with frequent and vigorous shaking. It is critical not to exceed 150°C to avoid the formation of resinous byproducts.
- Work-up: Remove the unreacted acetic anhydride and acetic acid by distillation under reduced pressure.
- Precipitation: Break up the resulting red-brown solid cake and add 300 mL of water. Stir the mixture mechanically for several minutes.
- Isolation: Cool the mixture in an ice water bath to precipitate the crude product. Filter the solid with suction and wash it with cold water.
- Purification: Recrystallize the crude material (typically 45-50 g) from 500 mL of boiling water that has been saturated with sulfur dioxide.
- Drying: Collect the resulting straw-colored needles by filtration and dry them to obtain pure **Gallacetophenone**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Chemical synthesis workflow for **Gallacetophenone**.

Biological Activity and Mechanism of Action


The primary biological activity of **Gallacetophenone** relevant to drug development and cosmetics is its ability to inhibit melanogenesis, the process of melanin production.^{[5][6][7]} This makes it a compound of interest for skin-whitening formulations and for treating hyperpigmentation disorders.

Mechanism: Tyrosinase Inhibition

Melanogenesis is a complex pathway where the enzyme tyrosinase plays a rate-limiting role.^[5] Tyrosinase catalyzes the first two critical steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.^[8] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (black-brown pigment) and pheomelanin (red-yellow pigment).^[9]

Gallacetophenone acts as a potent inhibitor of tyrosinase.^{[5][7]} Molecular docking studies have revealed that it binds effectively to the active site of the enzyme. This binding is stabilized by a combination of hydrophobic interactions with amino acid residues such as His367, Ile368, and Val377, and hydrogen bonding with Ser380.^{[6][7]} By occupying the active site, **Gallacetophenone** prevents the substrate (L-tyrosine) from binding, thereby halting the melanin synthesis cascade.^{[5][10]}

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Inhibition of the melanogenesis pathway by **Gallacetophenone**.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol provides a standardized method to quantify the inhibitory effect of **Gallacetophenone** on mushroom tyrosinase activity, a common model for human tyrosinase.

Objective: To determine the IC_{50} value of **Gallacetophenone** for mushroom tyrosinase.

Principle: The assay measures the activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of a substrate (L-DOPA or L-Tyrosine). Dopachrome has a strong absorbance at approximately 475-492 nm.[\[8\]](#)[\[11\]](#)[\[12\]](#) An inhibitor will reduce the rate of dopachrome formation, which is quantified spectrophotometrically.

Materials:

- Mushroom Tyrosinase (e.g., 1000 U/mL stock solution)
- L-DOPA (e.g., 2.0 mM solution)
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- **Gallacetophenone** (test inhibitor, prepared in a series of concentrations)
- Kojic acid (positive control inhibitor)
- 96-well microtiter plates
- Microplate reader capable of measuring absorbance at 475 nm

Procedure:

- Preparation of Reagents:
 - Prepare stock solutions of L-DOPA, mushroom tyrosinase, **Gallacetophenone**, and kojic acid in the phosphate buffer.
 - Create a serial dilution of **Gallacetophenone** and kojic acid to test a range of concentrations.
- Assay Setup (in a 96-well plate):
 - Test Wells: Add 25 µL of the sample solution (**Gallacetophenone** at various concentrations), 50 µL of 2.0 mM L-DOPA, and 50 µL of 50 mM phosphate buffer.[\[12\]](#)
 - Control Wells (No Inhibitor): Add 25 µL of phosphate buffer instead of the sample solution, 50 µL of L-DOPA, and 50 µL of phosphate buffer.

- Blank Wells: To correct for background absorbance, prepare wells with the sample and L-DOPA but replace the enzyme solution with buffer.[12]
- Enzyme Initiation: Initiate the reaction by adding 75 µL of the mushroom tyrosinase solution (e.g., final activity of 100 U/mL) to each well.[12]
- Incubation and Measurement:
 - Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-20 minutes).[8][12]
 - Measure the absorbance of each well at 475 nm using a microplate reader.
- Calculation of Inhibition:
 - Calculate the percentage of tyrosinase inhibition for each concentration of **Gallacetophenone** using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control well and A_sample is the absorbance of the test well (corrected for blank).
- IC₅₀ Determination:
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value, which is the concentration of **Gallacetophenone** that causes 50% inhibition of tyrosinase activity, from the dose-response curve.

Conclusion

Gallacetophenone is a well-characterized compound with a straightforward synthesis and a defined mechanism of biological action. Its proven efficacy as a tyrosinase inhibitor makes it a strong candidate for further investigation in drug development for hyperpigmentation disorders and as an active ingredient in the cosmetics industry. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gallacetophenone - Wikipedia [en.wikipedia.org]
- 2. Gallacetophenone [drugfuture.com]
- 3. scbt.com [scbt.com]
- 4. PhotochemCAD | Gallacetophenone [photochemcad.com]
- 5. Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin- Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin-Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. saudijournals.com [saudijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to Gallacetophenone: Properties, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154301#gallacetophenone-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com